molecular formula C11H10BrNO2 B13225189 6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one

6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one

Katalognummer: B13225189
Molekulargewicht: 268.11 g/mol
InChI-Schlüssel: UCQQJTSGTILPTK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The indole moiety in this compound is a significant structural motif found in many natural products and pharmaceuticals, making it an interesting subject for research and application in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the reaction of an indole derivative with a suitable oxolane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process usually includes steps such as bromination, cyclization, and purification. Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the reaction progress and ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds .

Wirkmechanismus

The mechanism by which 6-Bromo-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The indole moiety is known to engage in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s biological activity . Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-1,2-dihydrospiro[indole-3,3’-oxolane]-2-one is unique due to its specific combination of an indole moiety with an oxolane ring. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C11H10BrNO2

Molekulargewicht

268.11 g/mol

IUPAC-Name

6-bromospiro[1H-indole-3,3'-oxolane]-2-one

InChI

InChI=1S/C11H10BrNO2/c12-7-1-2-8-9(5-7)13-10(14)11(8)3-4-15-6-11/h1-2,5H,3-4,6H2,(H,13,14)

InChI-Schlüssel

UCQQJTSGTILPTK-UHFFFAOYSA-N

Kanonische SMILES

C1COCC12C3=C(C=C(C=C3)Br)NC2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.